molecular formula C18H14N4O3S B14935649 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B14935649
M. Wt: 366.4 g/mol
InChI Key: HKNDBZLXEAXLLX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a phthalazine core substituted with a hydroxyl group at position 4, linked via an acetamide bridge to a 6-methoxybenzothiazole moiety. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O3S/c1-25-10-6-7-13-15(8-10)26-18(19-13)20-16(23)9-14-11-4-2-3-5-12(11)17(24)22-21-14/h2-8H,9H2,1H3,(H,22,24)(H,19,20,23)

InChI Key

HKNDBZLXEAXLLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phthalazinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzothiazole moiety: This often involves the condensation of o-aminothiophenol with a carboxylic acid derivative.

    Coupling of the two moieties: The final step involves coupling the phthalazinone and benzothiazole moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound:
  • Core Structure : Benzothiazole (6-methoxy-substituted) + phthalazine (4-hydroxy-substituted) linked via acetamide.
  • Key Functional Groups: Methoxy (electron-donating), hydroxyl (hydrogen-bond donor), and acetamide (flexible linker).
Analogs (Selected from Evidence):
Compound Name Core Structure Modifications Synthesis Method (Reference)
BTC-j : N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide Pyridin-3-ylamino substituent on acetamide Substituted 2-aminobenzothiazole reacted with pyridine-3-yl isocyanate .
Compound BTA : N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide Trifluoromethyl (benzothiazole) + trimethoxyphenyl (acetamide) Chloroacetyl chloride coupling followed by nucleophilic substitution .
Compound 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Naphthyloxy-triazole substituent on acetamide Cu-catalyzed 1,3-dipolar cycloaddition (Click chemistry) .
Compound 9c : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzodiazole-triazole-thiazole hybrid Multi-step cyclization and coupling reactions .

Key Observations :

  • The target compound’s synthesis likely involves coupling a 4-hydroxyphthalazine derivative with 6-methoxy-2-aminobenzothiazole via an acetamide bridge, analogous to methods in .
  • Modifications on the acetamide side chain (e.g., triazoles, pyridines, or aryl groups) significantly alter solubility and target interactions .
Antimicrobial Activity:
  • BTC-j : Exhibits potent activity against E. coli (MIC = 3.125 µg/mL) and B. subtilis (MIC = 6.25 µg/mL) via DNA gyrase inhibition .
  • Compound BTA : High CK-1δ inhibitory activity (pIC50 = 7.8) due to hydrophobic interactions from the trifluoromethyl group .
Hypothesized Activity of Target Compound:
  • The 4-hydroxypthalazine moiety may enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases) compared to pyridine or triazole analogs.
  • Methoxy and hydroxyl groups could improve water solubility and bioavailability relative to purely hydrophobic derivatives like BTA.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) BTC-j Compound BTA
Molecular Weight ~380 g/mol 329.35 g/mol 409.34 g/mol
LogP ~2.5 (moderate lipophilicity) 2.1 3.8 (high lipophilicity)
Hydrogen Bond Donors 2 (OH, NH) 2 (NH) 1 (NH)
Solubility Moderate (polar groups) Moderate Low (CF3, trimethoxyphenyl)

Key Observations :

  • The hydroxyl group in the target compound may improve solubility compared to BTA but reduce membrane permeability relative to BTC-j.

Molecular Docking and Binding Interactions

  • BTC-j : Docked into DNA gyrase (PDB: 3G75) with a Glide score of -8.2 kcal/mol; pyridine nitrogen forms hydrogen bonds with Asp73 .
  • Compound BTA : Docked into CK-1δ with a GlideXP score of -3.78 kcal/mol; trifluoromethyl group occupies a hydrophobic pocket .

Hypothesized Target Interactions for the Target Compound :

  • The 4-hydroxypthalazine moiety may interact with catalytic residues in topoisomerases or kinases via π-π stacking and hydrogen bonding.
  • Methoxybenzothiazole could anchor the compound in hydrophobic enzyme pockets, similar to BTC-j’s benzothiazole core.

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